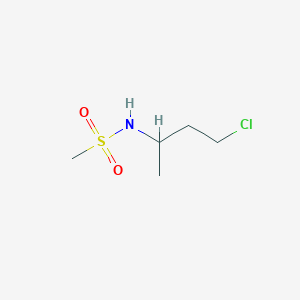

N-(4-chlorobutan-2-yl)methanesulfonamide

Description

N-(4-Chlorobutan-2-yl)methanesulfonamide is an organosulfur compound characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-chlorobutan-2-yl backbone. This aliphatic sulfonamide derivative features a chlorine substituent at the fourth carbon of the butan-2-yl chain, which influences its steric and electronic properties. Such compounds are of interest in medicinal and synthetic chemistry due to the sulfonamide moiety’s versatility in hydrogen bonding and its role as a bioisostere for carboxylic acids.

Properties

Molecular Formula |

C5H12ClNO2S |

|---|---|

Molecular Weight |

185.67 g/mol |

IUPAC Name |

N-(4-chlorobutan-2-yl)methanesulfonamide |

InChI |

InChI=1S/C5H12ClNO2S/c1-5(3-4-6)7-10(2,8)9/h5,7H,3-4H2,1-2H3 |

InChI Key |

KQNTXOUYMMDBSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCl)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobutan-2-yl)methanesulfonamide typically involves the reaction of 4-chlorobutan-2-amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobutan-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-chlorobutan-2-yl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobutan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences

- Electronic Effects: The aromatic analog () exhibits strong electron-withdrawing effects from the nitro group (-NO₂), enhancing electrophilic substitution reactivity on the phenyl ring. In contrast, the aliphatic backbone of this compound introduces a C-Cl dipole, favoring nucleophilic substitution or elimination reactions at the chloro position .

- Hydrogen Bonding : Both compounds utilize the sulfonamide group for intermolecular interactions. However, the aromatic derivative forms additional π-stacking and nitro-group-mediated interactions, while the aliphatic analog relies on weaker van der Waals forces and C-H⋯O bonds .

Crystallographic Behavior

- Packing Motifs : The aromatic derivative () forms centrosymmetric head-to-tail chains via C-H⋯O interactions, stabilized by nitro group planarity. The aliphatic analog likely adopts less ordered packing due to conformational flexibility in the butan-2-yl chain .

Biological Activity

N-(4-chlorobutan-2-yl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, molecular docking studies, and relevant case studies to illustrate its pharmacological potential.

Structure and Synthesis

This compound is characterized by the presence of a chlorobutane moiety linked to a methanesulfonamide group. The synthesis typically involves the reaction of 4-chlorobutan-2-amine with methanesulfonyl chloride, resulting in the formation of the sulfonamide derivative. This process can be summarized as follows:

- Reactants : 4-Chlorobutan-2-amine and methanesulfonyl chloride.

- Reaction Conditions : Usually performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

- Yield : The reaction can yield high purity products, often exceeding 80% under optimized conditions.

Molecular Formula

The molecular formula for this compound is .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to possess activity against various bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 17.66 |

| This compound | B. subtilis | 15.33 |

| This compound | P. aeruginosa | 14.33 |

This data suggests that the compound could be effective in treating infections caused by these pathogens .

Antidiabetic Activity

Molecular docking studies have indicated that this compound may exhibit antidiabetic properties by interacting with key proteins involved in glucose metabolism. The binding affinity of the compound to target proteins was assessed using computational methods, revealing potential inhibitory effects on enzymes such as glucokinase and dipeptidyl peptidase IV (DPP-IV), which are crucial in glucose regulation .

Anti-inflammatory Properties

In addition to its antimicrobial and antidiabetic activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies involving in vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases .

Study on Antimicrobial Effects

A study published in a peer-reviewed journal evaluated the antimicrobial effects of various sulfonamides, including derivatives of this compound. The researchers found that these compounds exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, supporting their use as potential therapeutic agents .

Molecular Docking Analysis

In silico molecular docking studies were conducted to assess the binding interactions between this compound and several biological targets associated with diabetes management. The results indicated favorable binding energies and interaction patterns, suggesting that this compound could be developed further as an antidiabetic drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.